molecular formula C13H8BrNO3 B1280018 4-Bromo-3'-nitrobenzophenone CAS No. 62100-13-4

4-Bromo-3'-nitrobenzophenone

Cat. No. B1280018
CAS RN: 62100-13-4
M. Wt: 306.11 g/mol
InChI Key: LMPHOJDMACTBKY-UHFFFAOYSA-N
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Description

4-Bromo-3’-nitrobenzophenone is a chemical compound with the molecular formula C13H8BrNO3 . It has a molecular weight of 306.11 g/mol . The compound is also known by other names such as (4-bromophenyl)- (3-nitrophenyl)methanone .


Synthesis Analysis

The synthesis of 4-Bromo-3’-nitrobenzophenone can be achieved via a Friedel-Crafts acylation reaction . This involves the use of 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride . The compound was recovered with a 60.7% yield following recrystallization in hexane .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3’-nitrobenzophenone can be represented by the InChI code: 1S/C13H8BrNO3/c14-11-6-4-9 (5-7-11)13 (16)10-2-1-3-12 (8-10)15 (17)18/h1-8H . This indicates the presence of a bromophenyl group and a nitrophenyl group in the molecule .


Physical And Chemical Properties Analysis

4-Bromo-3’-nitrobenzophenone is a yellow solid . It has a molecular weight of 306.11 g/mol . The compound has a topological polar surface area of 62.9 Ų . It has a complexity of 321 as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Advanced Battery Science

This compound is also used in advanced battery science . While the exact application isn’t specified, it’s likely used in the synthesis of materials for advanced batteries.

Life Science Research

In the field of life science research, “4-Bromo-3’-nitrobenzophenone” is used . The specific applications in this field are not detailed, but it could be used in the synthesis of bioactive compounds or as a reagent in biochemical experiments.

Material Science

“4-Bromo-3’-nitrobenzophenone” finds its application in material science . It could be used in the synthesis of materials with unique properties.

Chemical Synthesis

This compound is used in chemical synthesis . It could be used as a building block in the synthesis of various organic compounds.

Chromatography

“4-Bromo-3’-nitrobenzophenone” is used in the field of chromatography . It could be used as a standard or a reagent in chromatographic techniques.

Safety and Hazards

4-Bromo-3’-nitrobenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation . It’s recommended to avoid contact with skin and eyes, and not to breathe the dust .

properties

IUPAC Name

(4-bromophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPHOJDMACTBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80488721
Record name (4-Bromophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3'-nitrobenzophenone

CAS RN

62100-13-4
Record name (4-Bromophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 250 mL flask equipped with a nitrogen inlet, overhead stirring assembly, and reflux condenser were placed 3-nitrobenzoyl chloride (28 g, 0.15 mol), bromobenzene (130 g, 0.83 mol), and aluminum chloride (22 g, 0.16 mol). The mixture was heated for 3 h at 100° C., then cooled to room temperature and stirred for an additional 16 h. The mixture was poured into 1 L of acidic (HCl) ice water, and the organics were extracted using methylene chloride, dried over magnesium sulfate, and the solvents were removed under reduced pressure to yield a yellow powder. Recrystallization from acetone afforded 42.1 g (90% yield) of white crystals: m.p. 104°-105° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
90%

Synthesis routes and methods II

Procedure details

A 5 L, 3-necked round bottomed flask equipped with an overhead stirrer, dropping funnel, N2(g) inlet was charged with AlCl3 (432.5 g, 3.24 mol). The solids were cooled to 0° C. with an ice-H2O bath. DMF (71 ml) was added dropwise over a period of 35 min and the temperature was kept under 32° C. during the addition. The reaction mixture was heated to 50° C. and treated with 3-Nitrobenzoyl chloride (63.2 g, 0.34 mol). The reaction that ensued was exothermic and caused the internal reaction temperature to rise to 65° C. The reaction was stirred for 50 min then bromobenzene (33.5 ml, 0.32 mol) was added. The reaction was heated at 90° C. for 3 h. Thin layer chromatographic analysis (Hexanes/ethylacetate 1:1) indicated completion of reaction. The reaction was cooled and ice-H2O (3 L) was added dropwise over a period of 1.5 h. The reaction was allowed to stir overnight. The solids were filtered, washed with H2O (1 L), saturated NaHCO3(aq) (1 L), another portion of H2O (500 mL) and Hexanes (500 mL). The product was dried in the vacuum oven at 40° C., 28 inHg for 30 hours to yield (4-Bromo-phenyl)-(3-nitro-phenyl)-methanone in 88% (85.34 g, 0.28 mol).
Name
Quantity
432.5 g
Type
reactant
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step Two
Quantity
33.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Hexanes ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice H2O
Quantity
3 L
Type
reactant
Reaction Step Five
Name
Quantity
71 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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